molecular formula C7H2BrCl3F2O B1403835 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene CAS No. 1417566-60-9

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene

Cat. No.: B1403835
CAS No.: 1417566-60-9
M. Wt: 326.3 g/mol
InChI Key: PEAHQIBFFJYOEW-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is an organobromine compound with the molecular formula C7H2BrCl3F2O. This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be synthesized through a multi-step process involving the bromination, fluorination, and trichloromethoxylation of benzene derivatives. The typical synthetic route involves:

    Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

    Fluorination: Bromobenzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors for the bromination, fluorination, and trichloromethoxylation steps.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Oxidized benzene derivatives such as carboxylic acids or ketones.

    Reduction: Reduced benzene derivatives such as alcohols or alkanes.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution:

    Nucleophilic Attack: The bromine atom can be targeted by nucleophiles, leading to substitution reactions that modify the compound’s structure.

    Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state and leading to the formation of different products.

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:

    1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichloromethoxy group.

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the difluoro substitution and has a trifluoromethoxy group.

    1-Bromo-2,2,2-trifluoroethylbenzene: Contains a trifluoroethyl group instead of difluoro and trichloromethoxy groups.

Uniqueness: this compound is unique due to the presence of both difluoro and trichloromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHQIBFFJYOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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